Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride typically involves the esterification of 3-hydroxy-3-(2-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .
Chemical Reactions Analysis
Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceutical compounds and drug testing.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride can be compared with other similar compounds such as:
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a similar structure but with a hydroxyl group in a different position.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound has an additional methoxy group on the aromatic ring.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has an amino group protected by a tert-butoxycarbonyl group.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups.
Properties
Molecular Formula |
C11H15ClO3 |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-(2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14O3.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10,12H,7H2,1-2H3;1H |
InChI Key |
UOYAMVRQGQRHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)O.Cl |
Origin of Product |
United States |
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